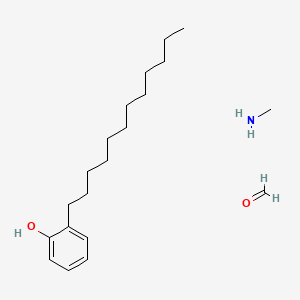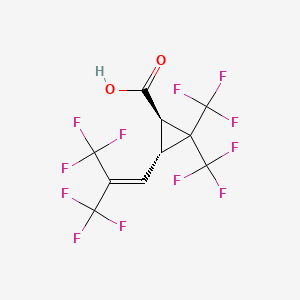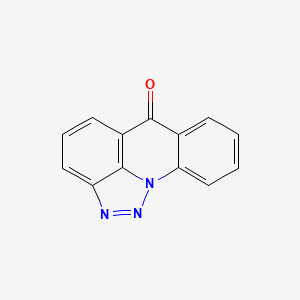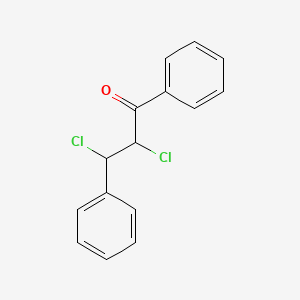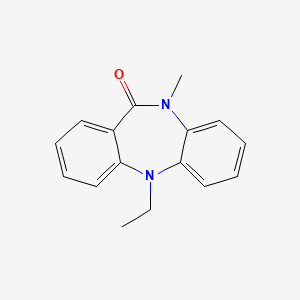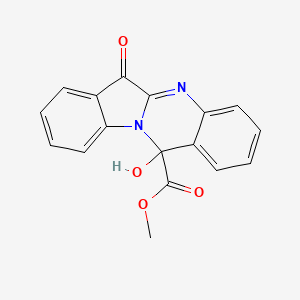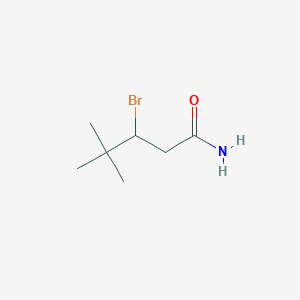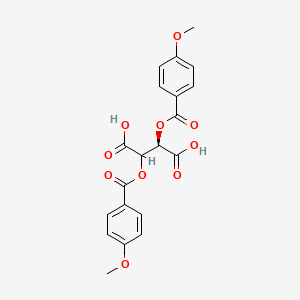
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-chlorouracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-chlorouracil: is a synthetic compound that combines a dioxane ring with a chlorinated uracil moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-chlorouracil typically involves the reaction of 5-chlorouracil with a hydroxymethyl dioxane derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-chlorouracil can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chlorouracil moiety can be reduced to a uracil derivative using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the chlorouracil moiety can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of (6-(Carboxymethyl)-1,4-dioxan-2-yl)-5-chlorouracil.
Reduction: Formation of (6-(Hydroxymethyl)-1,4-dioxan-2-yl)uracil.
Substitution: Formation of (6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-amino- or 5-thiouracil derivatives.
Scientific Research Applications
Chemistry
In chemistry, (6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-chlorouracil is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of modified nucleobases with enzymes and nucleic acids. Its chlorinated uracil moiety can serve as a probe for investigating DNA repair mechanisms and enzyme specificity.
Medicine
In medicinal chemistry, this compound has potential applications as an antiviral or anticancer agent. Its ability to interfere with nucleic acid metabolism makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-chlorouracil involves its interaction with nucleic acids and enzymes. The chlorinated uracil moiety can be incorporated into DNA or RNA, leading to the disruption of normal nucleic acid function. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells. The hydroxymethyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-Chlorouracil: A simpler analog that lacks the dioxane ring.
6-(Hydroxymethyl)-1,4-dioxan-2-one: A compound with a similar dioxane ring but without the uracil moiety.
2,6-Bis(hydroxymethyl)pyridine: A compound with hydroxymethyl groups but a different core structure.
Uniqueness
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-chlorouracil is unique due to the combination of a dioxane ring and a chlorinated uracil moiety. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in both research and industrial settings.
Properties
CAS No. |
132062-62-5 |
|---|---|
Molecular Formula |
C9H11ClN2O5 |
Molecular Weight |
262.65 g/mol |
IUPAC Name |
5-chloro-1-[(2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11ClN2O5/c10-6-1-12(9(15)11-8(6)14)7-4-16-3-5(2-13)17-7/h1,5,7,13H,2-4H2,(H,11,14,15)/t5-,7-/m1/s1 |
InChI Key |
ALLRHGAMCNJKTO-IYSWYEEDSA-N |
Isomeric SMILES |
C1[C@H](O[C@H](CO1)N2C=C(C(=O)NC2=O)Cl)CO |
Canonical SMILES |
C1C(OC(CO1)N2C=C(C(=O)NC2=O)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



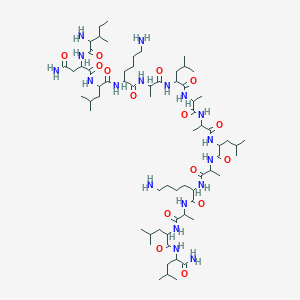
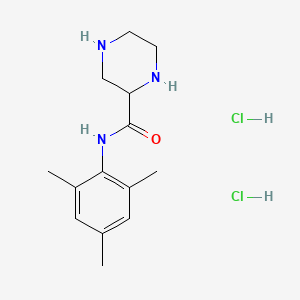
![[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;pentahydrobromide](/img/structure/B15197197.png)
